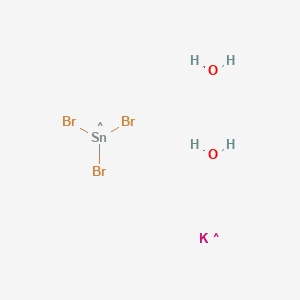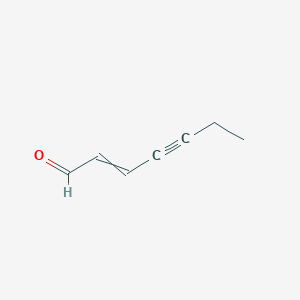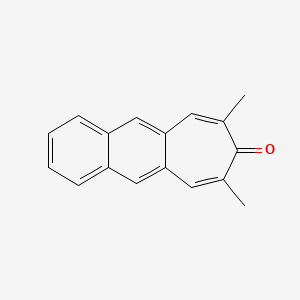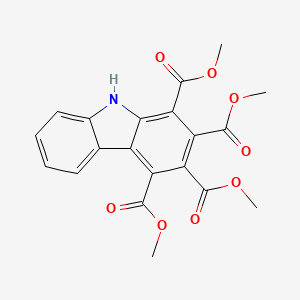
4-tert-Butyl-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-1-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by a tert-butyl group at the 4-position and a methyl group at the 1-position of the pyridin-2(1H)-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the alkylation of pyridin-2(1H)-one with tert-butyl bromide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-tert-Butyl-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced pyridine derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines; reactions often require a base like potassium carbonate and are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-tert-Butyl-1-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-tert-Butyl-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
類似化合物との比較
Similar Compounds
- 4-tert-Butyl-2-methylpyridine
- 4-tert-Butyl-1-phenylpyridin-2(1H)-one
- 4-tert-Butyl-1-methylpyridin-3(1H)-one
Uniqueness
4-tert-Butyl-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its tert-butyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
28147-72-0 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
4-tert-butyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-5-6-11(4)9(12)7-8/h5-7H,1-4H3 |
InChIキー |
ZARUHOHMSDWOJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=O)N(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)



![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)



![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)


